![molecular formula C7H8ClNS B1603793 2-Chloro-5-[(methylthio)methyl]pyridine CAS No. 1021870-94-9](/img/structure/B1603793.png)

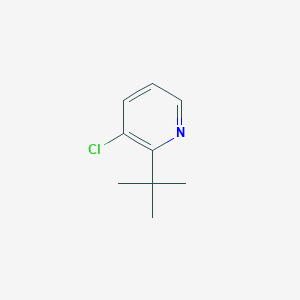

2-Chloro-5-[(methylthio)methyl]pyridine

Overview

Description

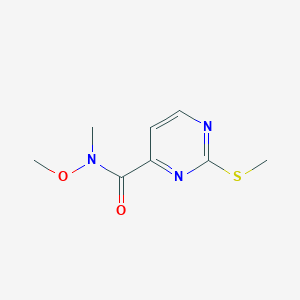

2-Chloro-5-[(methylthio)methyl]pyridine is a chemical compound with the molecular formula C7H8ClNS and a molecular weight of 173.67 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of this compound involves treating 5-chloromethyl-2-chloropyridine with sodium thiomethoxide in ethanol. An exothermic reaction is observed during the addition, and the mixture is then stirred at room temperature overnight .Molecular Structure Analysis

The linear formula of this compound is C7H8ClNS .Chemical Reactions Analysis

This compound is used for the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 173.67 .Scientific Research Applications

Copper(II) Mediated C–H Methylthiolation

A study by Xiao et al. (2019) describes a novel protocol for the C–H methylthiolation of 2-phenyl pyridines using DMSO as the methylthio source. This process is highly regioselective and yields aryl methyl sulfides from 2-phenyl pyridines, which may include derivatives of 2-Chloro-5-[(methylthio)methyl]pyridine (Yan Xiao et al., 2019).

Synthesis and Biological Activities

Zhu and Shi (2011) researched the synthesis and biological activities of pyridine derivatives, which included reactions of 2-Chloro-5-(chloromethyl)-pyridine with 3,4-dihydropyrimidin-2(1H)-ones. These compounds exhibited moderate insecticidal and fungicidal activities, indicating potential applications in agriculture and pest control (Xiao-fei Zhu & De-Qing Shi, 2011).

Preparation in Airlift Loop Reactor

Jianping, Changlin, and Ping (2003) developed a new process for the direct chlorination of 3-methyl-pyridine to produce 2-chloro-5-methyl-pyridine in an airlift loop reactor. This process achieved a molar yield of 60% under optimal conditions, suggesting an efficient method for producing derivatives of this compound (W. Jianping, W. Changlin & Q. Ping, 2003).

Antibacterial Activity of Derivatives

Song et al. (2017) investigated the antibacterial activity of various 1,3,4-oxadiazole thioether derivatives containing 2-chloro-5-methylene pyridine. The study identified compounds with significant inhibitory effects against Xanthomonas oryzae, a plant pathogen, demonstrating the potential of this compound derivatives in antibacterial applications (Xianpeng Song et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

2-Chloro-5-[(methylthio)methyl]pyridine is primarily used as an intermediate in the synthesis of pesticides . The specific targets of this compound depend on the final pesticide product it is used to create.

Mode of Action

As a pesticide intermediate, it is likely involved in disrupting essential biological processes in pests, leading to their elimination .

Pharmacokinetics

Its physical properties such as its predicted melting point of 5034°C, boiling point of 2655°C at 760 mmHg, and density of 12 g/cm^3 can influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Properties

IUPAC Name |

2-chloro-5-(methylsulfanylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAADUTXORNOKIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609334 | |

| Record name | 2-Chloro-5-[(methylsulfanyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021870-94-9 | |

| Record name | 2-Chloro-5-[(methylsulfanyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1603713.png)

![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1603730.png)